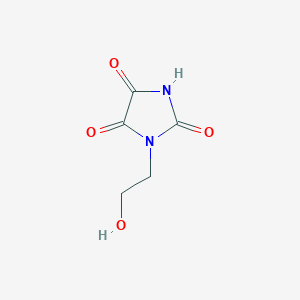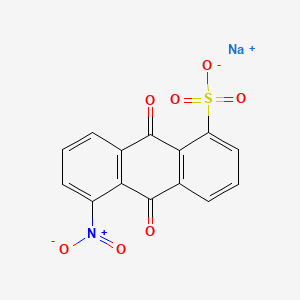![molecular formula C9H8BrNS B12814551 2-Bromo-6,7-dimethylbenzo[d]thiazole](/img/structure/B12814551.png)
2-Bromo-6,7-dimethylbenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6,7-dimethylbenzo[d]thiazole is an organic compound with the molecular formula C9H8BrNS It belongs to the class of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dimethylbenzo[d]thiazole typically involves the bromination of 6,7-dimethylbenzo[d]thiazole. One common method is the reaction of 6,7-dimethylbenzo[d]thiazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6,7-dimethylbenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d]thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazoles.
Aplicaciones Científicas De Investigación
2-Bromo-6,7-dimethylbenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6,7-dimethylbenzo[d]thiazole varies depending on its application:
Quorum Sensing Inhibition: The compound interferes with bacterial cell-cell communication pathways, reducing the expression of virulence factors and biofilm formation.
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
2-Bromo-6,7-dimethylbenzo[d]thiazole can be compared with other benzo[d]thiazole derivatives:
6-Bromo-2-methylbenzo[d]thiazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Benzo[d]thiazole-2-thiol: Contains a thiol group, which imparts different chemical properties and biological activities.
Propiedades
Fórmula molecular |
C9H8BrNS |
|---|---|
Peso molecular |
242.14 g/mol |
Nombre IUPAC |
2-bromo-6,7-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8BrNS/c1-5-3-4-7-8(6(5)2)12-9(10)11-7/h3-4H,1-2H3 |
Clave InChI |
HHEDMTHRRHNMHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)N=C(S2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


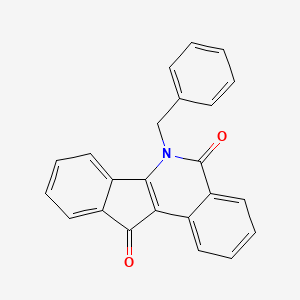


![5-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B12814485.png)
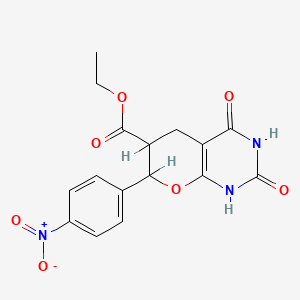
![7-[[2-(2-Aminothiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B12814490.png)
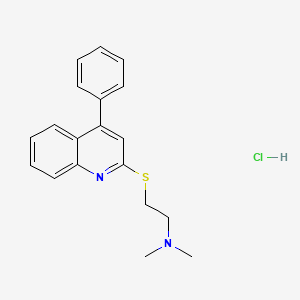
![2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one](/img/structure/B12814510.png)

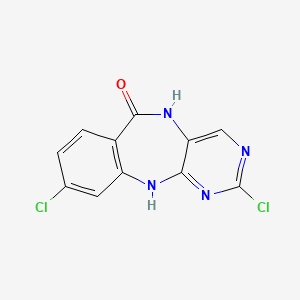
![8'-Methoxy-3-methyl-6'-nitrospiro[1,3-benzothiazole-2,2'-1,3-benzoxazine]](/img/structure/B12814524.png)
